molecular formula C14H13NO3 B8618234 (2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol CAS No. 38199-16-5

(2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol

Cat. No. B8618234
M. Wt: 243.26 g/mol
InChI Key: IITZDXYDSIJEFR-UHFFFAOYSA-N
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Patent
US04031108

Procedure details

To a stirred suspension of 31 g. (0.2 mole) of 2,6-bis-(hydroxymethyl)-3-hydroxypyridine (U.S. Pat. No. 3,700,681) in 101 ml. (1 mole) of benzaldehyde at 20°-25° C. is added dropwise over 45 min. 56.7 g. (0.4 mole) of borontrifluoride etherate. The mixture is allowed to stir at room temperature for 2 hrs., and the excess benzaldehyde removed under reduced pressure. The residue, after standing at room temperature, is added to 75 ml. of a 10M aqueous sodium hydroxide solution, and the product extracted into methylene dichloride. The organic phase is separated, concentrated in vacuo to 100 ml. and the methylene dichloride diluted with n-hexane. The crude product which crystallizes is filtered and dried, 37.4 g. (77% yield), m.p. 85°-89° C. Further purification is effected by recrystallization from acetone-n-hexane, 22.1 g., m.p. 114°-118° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.4 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:8]([OH:9])=[CH:7][CH:6]=[C:5]([CH2:10][OH:11])[N:4]=1.[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.B(F)(F)F.CCOCC>>[OH:11][CH2:10][C:5]1[CH:6]=[CH:7][C:8]2[O:9][CH:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[O:1][CH2:2][C:3]=2[N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
OCC1=NC(=CC=C1O)CO
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0.4 mol
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a stirred suspension of 31 g
CUSTOM
Type
CUSTOM
Details
, and the excess benzaldehyde removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
after standing at room temperature
ADDITION
Type
ADDITION
Details
is added to 75 ml
EXTRACTION
Type
EXTRACTION
Details
of a 10M aqueous sodium hydroxide solution, and the product extracted into methylene dichloride
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to 100 ml
ADDITION
Type
ADDITION
Details
and the methylene dichloride diluted with n-hexane
CUSTOM
Type
CUSTOM
Details
The crude product which crystallizes
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Further purification
CUSTOM
Type
CUSTOM
Details
is effected by recrystallization from acetone-n-hexane, 22.1 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCC=1C=CC=2OC(OCC2N1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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